

Unveiling the Glycemic Effects of LEP(116-130) (mouse): A Comparative Analysis

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Compound of Interest						
Compound Name:	LEP(116-130)(mouse)					
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mouse leptin fragment LEP(116-130) and its effects on blood glucose, benchmarked against full-length leptin and GLP-1 receptor agonists. This analysis is supported by experimental data and detailed protocols to facilitate informed research decisions.

The synthetic peptide amide LEP(116-130), derived from mouse leptin, has demonstrated a significant ability to reduce blood glucose levels in preclinical models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice.[1][2] Notably, its mechanism of action appears to be distinct from that of native leptin, offering a potential therapeutic avenue for conditions characterized by leptin resistance.

Comparative Efficacy on Blood Glucose Regulation

Experimental evidence highlights the glucose-lowering capabilities of LEP(116-130) and its derivatives. A more potent, truncated analog, [D-Leu-4]-OB3 (corresponding to residues 116-122 with a D-leucine substitution), has been shown to normalize blood glucose in ob/ob mice to levels comparable to wild-type controls within two days of treatment.[2][3] In these studies, blood glucose was reduced by 40% in mice treated with [D-Leu-4]-OB3 after just one day, a more substantial reduction than the 20% observed in pair-fed vehicle-injected mice.[3]



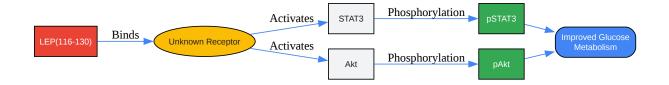
Treatme nt Group	Mouse Model	Dosage	Duratio n	Baselin e Blood Glucose (approx. mg/dL)	Post- treatme nt Blood Glucose (approx. mg/dL)	Percent Reducti on	Referen ce
LEP(116- 130)	db/db	1 mg/day, i.p.	7 days	>450	~350	~22%	[1]
[D-Leu- 4]-OB3	ob/ob	1 mg/day, i.p.	2 days	~350-400	~150-200 (normaliz ed)	~40% after 1 day	[2][3]
Full- length Leptin	ob/ob	150 μg, i.p.	5 days	~441 (24.5 mmol/L)	~149 (8.3 mmol/L)	~66%	[4]
Liraglutid e	db/db	300 μg/kg, s.c.	28 days	~540	~360	~33%	[5]

Note: Direct comparison should be made with caution due to variations in experimental design, including mouse strain, specific peptide analog, duration of treatment, and methods of glucose measurement across studies.

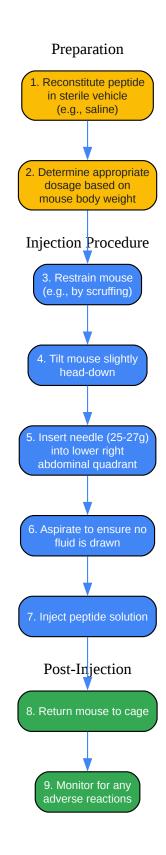
Unraveling the Signaling Pathway

A key differentiator of LEP(116-130) is its ability to exert its effects independently of the long-form leptin receptor (OB-Rb), which is defective in db/db mice.[1][6] This suggests a novel signaling cascade. While the full pathway is still under investigation, evidence points towards the activation of key signaling molecules involved in metabolism. Studies have indicated that leptin fragment (116-130) can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt), both of which are crucial nodes in metabolic regulation.[7]









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- 3. [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Effects of four-week treatment with liraglutide and 1f on db/db mice. (A) Body weight changes during the 28-day treatment period. (B) Percentage of body weight gain at the end of the study. (C) Cumulated food consumption during the 28-day treatment period. (D) Changes in HbA1c% at the end of the chronic treatment. (E and F) OGTT on day 30 and associated glucose AUC. (G-I) Fasted blood glucose, fasted plasma insulin levels, and pancreatic insulin content on day 32. Means ± SD, n = 6. ***P < 0.001 vs saline, #P < 0.05 vs liraglutide, ##P < 0.01 vs liraglutide, ###P < 0.001 vs liraglutide [cinmcpu.com]
- 6. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
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